molecular formula C17H25N3O4 B2822585 1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-hydroxyethoxy)ethyl)urea CAS No. 894029-93-7

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-hydroxyethoxy)ethyl)urea

Cat. No. B2822585
CAS RN: 894029-93-7
M. Wt: 335.404
InChI Key: IQJCTLOYMXCOAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(2-(2-hydroxyethoxy)ethyl)urea is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as N-(3,4-dimethylphenyl)-3-(2-(2-hydroxyethoxy)ethyl)-1-ureido-2-pyrrolidinone or DPU-1.

Scientific Research Applications

Plant Chemical Defense Mechanisms

The controlled hydroxylation of diterpenoids, such as the compound you’ve mentioned, plays a crucial role in plant chemical defense. Researchers have found that altering the hydroxylation pattern of these compounds allows plants to defend themselves against herbivores without causing autotoxicity (self-harm). Specifically, in wild tobacco (Nicotiana attenuata), silencing certain cytochrome P450 enzymes involved in diterpene biosynthesis leads to severe autotoxicity symptoms. However, by inhibiting herbivore sphingolipid biosynthesis through specific hydroxylated diterpene derivatives, the plant achieves effective defense without harming itself .

Agricultural Applications

Considering its potential role in plant defense, researchers might explore using this compound or related derivatives in agriculture. It could be tested as a natural pesticide or incorporated into crop protection strategies.

Li, J., Halitschke, R., Li, D., Paetz, C., Su, H., Heiling, S., Xu, S., & Baldwin, I. T. (2021). Controlled hydroxylations of diterpenoids allow for plant chemical defense without autotoxicity. Science, 371(6526), 255–259. DOI: 10.1126/science.abe4713

properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-3-[2-(2-hydroxyethoxy)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12-3-4-15(9-13(12)2)20-11-14(10-16(20)22)19-17(23)18-5-7-24-8-6-21/h3-4,9,14,21H,5-8,10-11H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJCTLOYMXCOAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCCOCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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